6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex organic compound with a molecular formula of C22H19N3O4 and a molecular weight of 389.41 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxy groups using the fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is compatible with both acid- and base-labile protecting groups. The Fmoc group can be selectively removed under mild conditions, preserving other sensitive functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a potassium-competitive acid blocker, it inhibits the H+/K±ATPase enzyme, which is crucial for gastric acid secretion. This inhibition reduces acid production, providing therapeutic benefits for conditions like acid reflux.
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives: These compounds share the Fmoc group, which is used for protecting hydroxy groups in synthetic pathways.
Tetracyclic pyridone carboxylic acids: These compounds have structural similarities and exhibit notable antibacterial activity.
Uniqueness
Biological Activity
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (commonly referred to as Fmoc-THPP) is a complex organic compound notable for its unique pyrazolo[3,4-c]pyridine core and fluorenylmethoxycarbonyl (Fmoc) protecting group. With a molecular formula of C22H19N3O4 and a molecular weight of approximately 389.4 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of Fmoc-THPP is primarily attributed to its interactions with specific enzymes and receptors. The Fmoc group serves as a protective moiety that allows selective reactions without interference from other functional groups. Research indicates that this compound can modulate enzyme activities and may have applications in drug development targeting various biological pathways. Notably, compounds with similar structures have been studied for their roles as potassium-competitive acid blockers (P-CABs), which are crucial in regulating gastric acid secretion.
Biological Activities
Fmoc-THPP exhibits several biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in various metabolic pathways. This inhibition can lead to significant alterations in cellular processes.
- Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways critical for cell function and survival.
- Antitumor Activity : Similar pyrazolo derivatives have demonstrated antitumor properties by inhibiting cancer cell proliferation through mechanisms involving the modulation of protein targets such as Hsp90 and other kinases .
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazolo derivatives, including Fmoc-THPP:
- Anticancer Effects : Research has highlighted the efficacy of pyrazolo compounds in targeting cancer cells. For instance, certain derivatives showed enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines when combined with established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Structure-Activity Relationships (SAR) : Investigations into the SAR of pyrazolo compounds reveal that modifications to the core structure significantly affect their biological potency. This knowledge aids in the rational design of more effective drugs .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of Fmoc-THPP and related pyrazolo compounds:
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLFXFRAUJSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NN2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172251-13-5 | |
Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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